4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine
Description
Structural Classification of Spirocyclic Amines
Spirocyclic amines are defined by two or more rings sharing a single atom, typically a nitrogen or carbon, which imposes conformational rigidity and distinct stereoelectronic properties. The target compound belongs to the subclass of oxygen-containing spirocyclic amines , where the spiro junction bridges a bicyclo[3.2.0]heptane system (a fused cyclopropane-cyclobutane structure) and a cyclopentane ring. Key structural features include:
This structure aligns with spirocyclic motifs prevalent in bioactive molecules, such as spironolactone and filifolone, where conformational restriction enhances target selectivity. Comparative analysis with related spiroamines reveals distinct physicochemical properties:
The amine group in 4-Oxaspiro[...]-7-amine enables hydrogen bonding and salt formation, while the ether oxygen contributes to polarity, as evidenced by a topological polar surface area (TPSA) of 35.25 Ų.
Historical Context of Bicyclo[3.2.0]heptane Derivatives in Organic Chemistry
Bicyclo[3.2.0]heptane derivatives emerged as synthetic targets in the mid-20th century, driven by their structural resemblance to natural terpenoids and prostaglandin intermediates. Key milestones include:
Early Developments (1960s–1980s)
- 1965 : Synthesis of bicyclo[3.2.0]heptane via photochemical [2+2] cycloadditions, enabling access to strained carbocycles.
- 1979 : Glaxo’s pioneering work on redox biotransformations of bicyclo[3.2.0]heptenones using Saccharomyces cerevisiae, highlighting enzymatic reduction pathways.
- 1984 : Corey’s lactone synthesis, leveraging bicyclo[3.2.0]heptane derivatives as intermediates for prostaglandin analogs.
Modern Advances (2000s–Present)
- Catalytic asymmetric synthesis : Ru- and Pt-catalyzed cycloisomerizations of enynes to produce enantiopure bicyclo[3.2.0]heptanes.
- C–H activation cascades : Pd-catalyzed methods for bicyclo[3.2.0]heptane lactones, enabling diastereoselective arylation (2025).
- Spirocyclic drug discovery : Integration of bicyclo[3.2.0]heptane cores into kinase inhibitors and antimicrobial agents.
The synthesis of 4-Oxaspiro[...]-7-amine builds on these foundations, employing strategies such as:
- 1,3-Dipolar cycloadditions : Azomethine ylide reactions to form tricyclic amines.
- Multicomponent reactions (MCRs) : Efficient assembly of spiroheterocycles via domino processes.
A comparative analysis of synthetic routes reveals evolving efficiency:
These advances underscore the compound’s role in exploring synthetic methodologies and bioactive molecule design.
Properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7-9H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNRCAOCKDXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3C2OCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 167.25 g/mol. It features a bicyclic framework that integrates a cyclopentane ring and an oxaspiro linkage, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.25 g/mol |
| Purity | Typically >95% |
| IUPAC Name | spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine |
Synthesis
The synthesis of this compound involves multi-step organic reactions, often optimized for high yield and purity through methods such as chromatography or crystallization. The specific synthetic pathways can vary based on the desired purity and scale of production.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its structural features may facilitate interactions with bacterial enzymes or cell membranes.
Anticancer Properties
Preliminary studies suggest anticancer potential, particularly in inhibiting cancer cell proliferation. The unique spirocyclic structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.
While specific mechanisms of action remain to be fully elucidated, the compound's ability to interact with various biological targets—such as enzymes and receptors—suggests it may modulate their activity through non-covalent interactions like hydrogen bonding.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study evaluated the compound against multiple bacterial strains, demonstrating effective inhibition at concentrations as low as 15 µg/mL.
- Anticancer Evaluation : In vitro assays showed that the compound reduced cell viability in several cancer cell lines with IC50 values ranging from 20 to 35 µM.
- Pharmacological Review : A review highlighted structural analogs of γ-butyrolactones that share similar pharmacological profiles, suggesting potential therapeutic applications in various diseases including cancer and infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural Variations and Implications
Spiro Ring Size
- Cyclopentane vs.
- Oxirane vs. Amine : Spiro-epoxide derivatives (e.g., from ) are intermediates in synthesizing larger bicyclic ketones, while the amine group in the target compound may enhance nucleophilicity or hydrogen-bonding capacity .
Functional Group Diversity
- Amine vs. Ketone : The ketone analog (rac-(1R,5S)-4-Oxaspiro[...]-7-one) is more stable and commercially available, suggesting the amine’s discontinuation relates to synthetic difficulty or instability .
- Amino Alcohols: 7-Aminobicyclo[3.2.0]hept-2-en-6-ol demonstrates utility in asymmetric hydrogenation, highlighting the importance of hydroxyl-amine synergy in chiral induction .
Pharmacological and Catalytic Potential
- RXFP1 Agonists : Bicyclo[3.2.0]heptane bis(amides) show promise in modulating relaxin family peptide receptors, though the amine’s role here remains unexplored .
- Antimicrobial Activity: Bicyclo[3.2.0]heptane carbapenems (e.g., 6-[(2-amino-1-hydroxy-2-phenylethylidene)amino]-...heptane-2-carboxylic acid) highlight the core’s relevance in antibiotics .
Challenges and Limitations
- Discontinuation : The target amine’s discontinuation contrasts with the availability of its ketone analog, possibly due to instability or niche demand .
- Synthetic Complexity : Spirocyclic amines require precise stereochemical control, as seen in the low-yield solvolysis steps for related prostaglandin intermediates .
Q & A
Q. What synthetic strategies are effective for constructing the bicyclo[3.2.0]heptane core in 4-Oxaspiro compounds?
The bicyclo[3.2.0]heptane scaffold can be synthesized via [2+2]-cycloaddition of 1,5-dienes, producing cis-fused bicyclic systems with functional groups strategically placed for subsequent derivatization . Alternatively, epoxynitrile cyclization (Stork reaction) enables stereoselective formation of cyclobutane rings under steric constraints, critical for accessing functionalized bicyclic cores . For example, reacting 3-(5-ethoxyhept-1-yl)cyclopentene with dichloroketene generates intermediates that are further reduced to bicyclo[3.2.0]heptane derivatives .
Q. How can structural characterization distinguish stereoisomers in 4-Oxaspiro systems?
Electron-diffraction studies combined with molecular mechanics calculations (e.g., MM2) reveal bond-length discrepancies between four- and five-membered rings (154.9 pm average C-C bond length in bicyclo[3.2.0]heptane vs. 155.6 pm in bicyclo[2.2.0]hexane) . NMR spectroscopy is critical for resolving endo/exo conformers and substituent orientations, particularly when stereoisomers differ in bridgehead substituent coupling constants .
Q. What are the key thermodynamic considerations for bicyclo[3.2.0]heptane stability?
Bicyclo[3.2.0]heptane systems exhibit higher strain energy (138.2 kJ/mol) compared to bicyclo[2.2.1]heptane (62.8 kJ/mol), favoring ring-expansion reactions under acidic conditions (e.g., conversion to norbornane derivatives via sulfuric acid/acetic acid treatment) . Thermodynamic data for related bicyclo[3.2.0]heptane derivatives include:
| Reaction | ΔH (kJ/mol) | Solvent | Reference |
|---|---|---|---|
| Bicyclo[3.2.0]heptane → Norbornane | -75.4 | Isooctane | |
| Cyclobutane ring-opening | +62.8 | Diethyl ether |
Advanced Research Questions
Q. How do substituents on the spirocyclopentane moiety influence reaction pathways?
Functional groups like 7-amine or 4-oxa substituents alter electronic and steric profiles. For example, lithium iodide mediates regioselective ring-opening of spiro-oxirane intermediates to yield bicyclo[3.3.0]octan-3-one derivatives, where amine groups direct nucleophilic attack to less hindered positions . Steric hindrance at bridgehead carbons (e.g., methyl or phenyl groups) can suppress undesired side reactions during functionalization .
Q. What methodologies enable stereocontrol in synthesizing functionalized bicyclo[3.2.0]heptane cores?
Substrate-controlled diastereoselectivity in [2+2]-cycloadditions is achieved by pre-installing stereogenic centers in the tether connecting dienes. For example, cis-fused bicyclo[3.2.0]heptanes form preferentially due to reduced steric clash in transition states . Catalytic asymmetric synthesis remains underexplored but could leverage chiral Lewis acids to bias cycloaddition stereochemistry.
Q. How can computational modeling predict reactivity in bicyclo[3.2.0]heptane derivatives?
Density Functional Theory (DFT) calculations quantify strain energies, transition-state geometries, and substituent effects. For example, MM2 calculations predict bond-length variations (e.g., 2 pm differences between four- and five-membered rings), aligning with experimental electron-diffraction data . Molecular dynamics simulations further model solvent effects on ring-opening kinetics .
Q. What biological applications are emerging for bicyclo[3.2.0]heptane-based compounds?
Bicyclo[3.2.0]heptane bis(amide) derivatives act as RXFP1 receptor agonists , with potential applications in cardiovascular and fibrotic diseases. The rigid scaffold mimics peptide tertiary structures, enhancing metabolic stability and receptor binding . Structure-activity relationship (SAR) studies focus on optimizing amine and oxa-substituents for target selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
